molecular formula C8H14N2O2 B12880709 3-Oxo-N-(pyrrolidin-1-yl)butanamide CAS No. 202801-00-1

3-Oxo-N-(pyrrolidin-1-yl)butanamide

Cat. No.: B12880709
CAS No.: 202801-00-1
M. Wt: 170.21 g/mol
InChI Key: ZSQBOLJWJIDCRY-UHFFFAOYSA-N
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Description

3-Oxo-N-(pyrrolidin-1-yl)butanamide: is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of amides and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-N-(pyrrolidin-1-yl)butanamide typically involves the reaction of butanoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Butanoyl chloride+PyrrolidineThis compound+HCl\text{Butanoyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HCl} Butanoyl chloride+Pyrrolidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Oxo-N-(pyrrolidin-1-yl)butanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines or alcohols

    Substitution: Substituted amides or other derivatives

Scientific Research Applications

Chemistry: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for studying the metabolism of amides in living organisms.

Medicine: The pyrrolidine ring in this compound is a common scaffold in medicinal chemistry. Compounds containing this ring structure have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-Oxo-N-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules. The amide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 3-Oxo-N-(pyrimidin-2-yl)butanamide
  • 3-Oxo-N-(3-pyridinyl)butanamide
  • 3-Oxo-N-(3-(pyrrolidin-1-yl)propyl)butanamide

Comparison: 3-Oxo-N-(pyrrolidin-1-yl)butanamide is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to its analogs, such as 3-Oxo-N-(pyrimidin-2-yl)butanamide and 3-Oxo-N-(3-pyridinyl)butanamide, the pyrrolidine ring offers enhanced stability and reactivity. This makes it a more versatile compound for various applications in research and industry.

Properties

CAS No.

202801-00-1

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-oxo-N-pyrrolidin-1-ylbutanamide

InChI

InChI=1S/C8H14N2O2/c1-7(11)6-8(12)9-10-4-2-3-5-10/h2-6H2,1H3,(H,9,12)

InChI Key

ZSQBOLJWJIDCRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NN1CCCC1

Origin of Product

United States

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